(r)-1-boc-3-(hydroxymethyl)piperazine

Description

The exact mass of the compound tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647473 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278788-66-2 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: Properties, Handling, and Applications

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, chiral building blocks are of paramount importance. (R)-1-Boc-3-(hydroxymethyl)piperazine, a key chiral intermediate, has garnered significant attention for its utility in constructing molecules with precise stereochemistry. The piperazine scaffold itself is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting conditions from cancer to central nervous system disorders.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical data, safety protocols, and its pivotal role as a synthetic intermediate.[2]

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. This compound is a bifunctional molecule, featuring a piperazine ring protected at the 1-position with a tert-butoxycarbonyl (Boc) group and functionalized at the 3-position with a hydroxymethyl group. The Boc group serves as a crucial protecting group, enabling selective reactions at the unprotected secondary amine, while the hydroxymethyl group offers a versatile handle for further synthetic modifications.

| Identifier | Value | Source |

| CAS Number | 278788-66-2 | [3][4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [3][4][6] |

| Molecular Weight | 216.28 g/mol | [3][4][6] |

| IUPAC Name | tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate | [3][5] |

| Common Synonyms | (R)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester, tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | [5][7][8] |

| SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C1 | [3] |

| InChI Key | NSILYQWHARROMG-MRVPVSSYSA-N |

The defined stereochemistry at the C-3 position is critical; often, only one enantiomer of a drug molecule imparts the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. The use of this enantiomerically pure building block is thus a key strategy in accelerating drug development and enhancing the safety profile of new chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 3. (R)-1-Boc-3-hydroxymethyl-piperazine 97% | CAS: 278788-66-2 | AChemBlock [achemblock.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 278788-66-2 [chemicalbook.com]

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: A Chiral Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1] Piperazine derivatives are integral to drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[2] The compound this compound emerges as a particularly valuable asset for drug development professionals. Its utility is not merely in the piperazine core, but in the strategic combination of three key features: a defined (R)-stereocenter, a versatile hydroxymethyl functional group, and a labile tert-butyloxycarbonyl (Boc) protecting group.

This configuration provides chemists with precise control over molecular architecture. The (R)-chirality is critical for designing molecules with high stereoselectivity for their biological targets, a cornerstone of modern drug design that enhances potency and reduces off-target effects.[3] The hydroxymethyl group serves as a reactive handle for chain extension or the introduction of diverse functionalities, while the Boc group offers robust protection of the N1-nitrogen that can be selectively removed under acidic conditions, enabling orthogonal synthesis strategies.[4][5] This guide provides a comprehensive overview of its properties, reactivity, and application in advanced synthetic workflows.

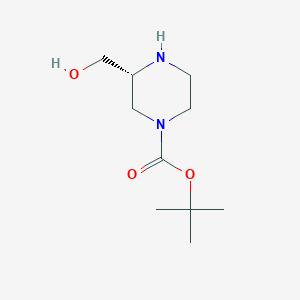

Caption: Molecular structure highlighting key functional groups.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to any synthetic application. The compound is typically a white to off-white solid at room temperature.[6] A summary of its essential properties is provided below.

| Property | Value | Source |

| Molecular Weight | 216.28 g/mol | [7][8][9] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [7][9] |

| CAS Number | 278788-66-2 | [7][8] |

| Appearance | White to off-white solid | [6] |

| Density | 1.085 g/cm³ | [10] |

| Boiling Point | 322.9 °C at 760 mmHg | [10] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [9] |

| logP | 0.1876 | [9] |

Spectroscopic data is critical for reaction monitoring and quality control. The ¹H NMR spectrum is consistent with the structure, and detailed spectra are available from commercial suppliers and chemical databases for reference.[6][11]

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound is governed by the differential reactivity of its three functional sites: the N4-amine, the C3-hydroxymethyl group, and the N1-Boc group. A common synthesis of the molecule itself involves the selective deprotection of a bis-protected precursor, 1,4-bis-Boc-2-hydroxymethylpiperazine, using a base like sodium hydroxide in ethanol, which preferentially cleaves one of the Boc groups.[7][8]

The primary reactive sites allow for a predictable and controlled sequence of modifications:

-

N4-Amine: The secondary amine is nucleophilic and serves as the primary site for introducing substituents via alkylation, acylation, reductive amination, or arylation reactions.

-

C3-Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

-

N1-Boc Group: This group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the N1-amine for further functionalization. This orthogonality is key to its role in multi-step synthesis.

Caption: Key reaction pathways available for the molecule.

Experimental Protocol: Immobilization onto Solid Support for Peptidomimetic Synthesis

A primary application for this building block is in the construction of peptidomimetics and other complex molecules using Solid-Phase Synthesis (SPS). The following protocol details the immobilization of this compound onto a 2-chlorotrityl chloride (2-CTC) resin, a common first step for building a new scaffold. This self-validating protocol includes rationale for key steps, ensuring reproducibility.

Materials:

-

2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g loading)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a sintered glass frit

Protocol Steps:

-

Resin Swelling (Activation):

-

Place 2-CTC resin (1.0 g, 1.0 mmol) into the reaction vessel.

-

Add anhydrous DCM (10 mL) and gently agitate for 30 minutes at room temperature.

-

Causality: Swelling the polystyrene resin is essential to expose the reactive chlorotrityl groups within the polymer matrix, ensuring efficient reaction kinetics.[12]

-

Drain the DCM through the frit.

-

-

Immobilization Reaction (Loading):

-

In a separate flask, dissolve this compound (432 mg, 2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

-

Add the solution to the swollen resin.

-

Add DIPEA (697 µL, 4.0 mmol, 4.0 eq.) to the resin slurry.

-

Agitate the mixture for 2 hours at room temperature.

-

Causality: The nucleophilic N4-amine of the piperazine attacks the electrophilic trityl chloride linker. DIPEA acts as a non-nucleophilic organic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile.[5][12] Using a 2-fold excess of the piperazine ensures high loading efficiency.

-

-

End-Capping (Termination):

-

Add MeOH (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes.

-

Causality: Any unreacted 2-chlorotrityl chloride sites are quenched (capped) by methanol. This is a critical step to prevent the formation of deletion sequences in subsequent coupling steps, ensuring the purity of the final product.[12]

-

-

Washing (Purification):

-

Drain the reaction solution.

-

Wash the resin sequentially with:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Causality: A thorough washing sequence removes all excess reagents and byproducts (e.g., DIPEA hydrochloride), providing a clean, resin-bound starting material for the next synthetic step.

-

Dry the resin under vacuum to a constant weight. The final loading can be determined gravimetrically.

-

The resin is now ready for subsequent steps, such as Boc-deprotection followed by peptide chain elongation from the N1-position, or modification of the hydroxymethyl group.

Caption: Workflow for immobilizing the chiral scaffold onto a solid support.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles provide researchers and drug development professionals with a reliable and powerful building block for the synthesis of novel, high-value compounds. From creating complex peptidomimetics to serving as a chiral scaffold in small molecule drug discovery, its well-defined reactivity and properties make it an indispensable component in the modern chemist's toolbox.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. file.leyan.com [file.leyan.com]

- 7. This compound | 278788-66-2 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. China Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate CAS: 278788-66-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 11. 1-Boc-3-hydroxymethyl-piperazine(301673-16-5) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

(R)-1-boc-3-(hydroxymethyl)piperazine structure

An In-Depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the synthesis of complex and stereospecifically defined therapeutic agents. Among these, This compound has emerged as a high-value intermediate, prized for its unique combination of structural features. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the structure, synthesis, and application of this versatile molecule.

The strategic importance of this compound lies in its trifunctional nature:

-

A piperazine core , a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1]

-

A stereodefined (R)-chiral center , which is critical for ensuring stereochemical integrity in the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.

-

A versatile hydroxymethyl group , which serves as a synthetic handle for a wide range of chemical transformations.

-

A tert-butoxycarbonyl (Boc) protecting group , which enables regioselective functionalization of the piperazine ring, a crucial feature for controlled, multi-step syntheses.[1][2]

This document provides a comprehensive analysis of these features, explains the causality behind synthetic choices, and details the practical applications that make this molecule an indispensable tool in the drug discovery arsenal.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture and physical characteristics is fundamental to its effective use in synthesis.

Structural Analysis

The structure of this compound, with CAS Number 278788-66-2 , combines the conformational constraints of a cyclic diamine with the synthetic utility of its appended functional groups.[3]

References

An In-depth Technical Guide to the Safe Handling of (R)-1-Boc-3-(hydroxymethyl)piperazine

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for (R)-1-Boc-3-(hydroxymethyl)piperazine. It is intended for researchers, scientists, and drug development professionals who work with this and similar chemical entities. The information herein is synthesized from publicly available safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical relevance.

Introduction to this compound: A Key Building Block

This compound is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens and a hydroxymethyl group on the chiral center makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Identification and GHS Classification

While a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not uniformly established across all suppliers, data from analogous compounds, such as other Boc-protected piperazines, suggest the following potential hazards[1][2][3]:

-

Skin Irritation (Category 2): May cause skin irritation upon direct contact.[3][4]

-

Eye Irritation (Category 2): Can cause serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[3][4]

Signal Word: Warning[4]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P264: Wash hands and any exposed skin thoroughly after handling.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Physicochemical Properties and Their Safety Implications

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Safety Implication |

| Molecular Formula | C₁₀H₂₀N₂O₃ | - |

| Molecular Weight | 216.28 g/mol | - |

| Appearance | Solid | As a solid, it can form dust, which necessitates appropriate respiratory protection. |

| Storage Temperature | Store in a dry, cool, and well-ventilated place[4] | The Boc protecting group can be sensitive to acidic conditions and high temperatures, which could lead to deprotection and the formation of impurities. |

| Solubility | No data available | It is important to perform small-scale solubility tests to determine appropriate solvents for reactions and cleaning. |

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted when handling this compound. The following is a general workflow for risk assessment:

Caption: Risk assessment workflow for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The following PPE should be worn as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield are required.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected before use and changed frequently, especially if contaminated.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.[4]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4] If skin irritation persists, consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention.

The following decision tree can guide the initial response to an exposure event:

Caption: Decision tree for first-aid response to exposure.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific hazards arising from the chemical: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Storage and Disposal

Proper storage and disposal are essential to maintain the quality of the compound and protect the environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4]

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

-

Do not allow the chemical to enter drains or sewer systems.[4]

Spill Management

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.2.

-

Contain the spill to prevent further spread.

-

For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal.[8] Avoid generating dust.

-

For larger spills, it may be necessary to use an absorbent material.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.[4]

Conclusion

This compound is a valuable research chemical. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe use in the laboratory. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment.

References

- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

(R)-1-Boc-3-(hydroxymethyl)piperazine: An In-depth Technical Guide to Handling and Storage

This guide provides a comprehensive overview of the best practices for handling and storing (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2), a key building block in modern pharmaceutical and organic synthesis. Adherence to these protocols is critical for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Compound Profile and Intrinsic Properties

This compound is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the ring nitrogens and a hydroxymethyl substituent at the 3-position.[1][2] This unique structure makes it a valuable intermediate in the synthesis of complex molecules.[3]

Physicochemical Characteristics

A thorough understanding of the compound's physical and chemical properties is fundamental to its proper handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | |

| Appearance | White to almost white solid, powder to crystal | [2][4] |

| Melting Point | 93.0 to 97.0 °C | [4] |

| Boiling Point | 322.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Freely soluble in water (inferred from parent piperazine) | [5] |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[6][7] Its primary function is to temporarily block the reactivity of the secondary amine in the piperazine ring, allowing for selective reactions at other sites of the molecule. The Boc group is notably stable under most nucleophilic and basic conditions.[6] However, it is labile to acidic conditions, a property frequently exploited for its removal (deprotection).[7][8]

Reactivity and Stability Considerations

While generally stable, the stability of this compound can be compromised under certain conditions.

-

Thermal Stress: Piperazine and its derivatives can undergo thermal degradation at elevated temperatures.[9][10] While the Boc group offers some stability, prolonged exposure to high heat should be avoided.

-

Oxidative Stress: Piperazines are susceptible to oxidation.[11] Contact with strong oxidizing agents should be strictly avoided.

-

Moisture and Light: Some piperazine compounds are sensitive to moisture and light.[12][13] The parent compound, piperazine, is hygroscopic and can darken upon exposure to light.[5][12]

Core Directive: Safe and Effective Handling Protocols

Safe handling is paramount to protect researchers from potential hazards and to preserve the chemical integrity of the compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and washed before removal.[14]

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

-

Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, a NIOSH-approved respirator should be used.[15]

Engineering Controls

-

Ventilation: All handling should be conducted in a well-ventilated area.[16][17] For operations that may generate dust or vapors, a chemical fume hood is essential.[14][18]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the work area.[15]

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound, from retrieval to use in an experiment.

Caption: Recommended workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent the substance from entering drains.[1][16] Use appropriate PPE and collect the spilled material with spark-proof tools into a suitable container for disposal.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial to prevent degradation and maintain the purity of this compound.

General Storage Conditions

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][16][17] Some suppliers recommend room temperature storage, while others suggest refrigeration (0-8 °C).[2][4][19] For long-term storage, refrigeration is advisable to minimize potential degradation.[20]

Incompatible Materials

Store away from incompatible materials, including:

Logical Framework for Storage Decisions

The decision-making process for appropriate storage can be visualized as follows:

Caption: Decision tree for optimal storage of this compound.

Experimental Protocols: Boc Deprotection

A common synthetic step involving this compound is the removal of the Boc protecting group to liberate the secondary amine for further reaction.

Acid-Mediated Boc Deprotection

This protocol utilizes a strong acid to cleave the Boc group.

Materials:

-

This compound

-

Dichloromethane (DCM) or other suitable solvent

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.[7]

-

Acid Addition: While stirring at room temperature, add an excess of TFA (typically 5-10 equivalents) or the HCl solution.[7][8] Effervescence (release of CO₂) may be observed.[8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed. This typically takes 1-2 hours.[7]

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.[21]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase in vacuo to yield the deprotected product, (R)-3-(hydroxymethyl)piperazine, typically as a salt.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through careful handling and storage. By understanding its chemical properties and adhering to the protocols outlined in this guide, researchers can ensure the integrity of the compound, the reproducibility of their results, and a safe laboratory environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. (R)-1-Boc-3-hydroxymethyl-piperazine 97% | CAS: 278788-66-2 | AChemBlock [achemblock.com]

- 3. 1-Boc-3-hydroxymethyl-piperazine | 301673-16-5 [chemicalbook.com]

- 4. 1-Boc-3-hydroxymethyl-piperazine CAS#: 301673-16-5 [m.chemicalbook.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sites.utexas.edu [sites.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Piperazine Anhydrous CAS 110-85-0 | Anthelmintic & Chemical Intermediate [blitchem.com]

- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 19. chemscene.com [chemscene.com]

- 20. DSpace [open.bu.edu]

- 21. youtube.com [youtube.com]

(R)-1-Boc-3-(hydroxymethyl)piperazine: A Technical Guide to a Chiral Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to enhance aqueous solubility and its capacity to be readily functionalized at two distinct nitrogen atoms, allowing for the precise orientation of pharmacophoric elements.[1] The introduction of chirality to this scaffold elevates its utility, enabling chemists to navigate the three-dimensional space of a biological target with greater precision. (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS: 278788-66-2), a pre-functionalized, enantiomerically pure building block, has emerged as a cornerstone for the synthesis of complex, high-value pharmaceutical agents.[3][4]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to elucidate the rationale behind its synthesis and application. We will detail its preparation, examine its critical role in the synthesis of targeted therapies, and explore the synthetic versatility of its inherent functional groups, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value.

Physicochemical Properties & Structural Attributes

A clear understanding of the molecule's fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 278788-66-2 | [4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [4] |

| Molecular Weight | 216.28 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 68-70 °C | [4] |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | [4] |

| Optical Activity | (R)-configuration | [4] |

The molecule's structure is defined by three key features, each contributing to its synthetic utility:

-

The Piperazine Ring: A six-membered heterocycle providing a robust, yet conformationally flexible, core.

-

The Boc Protecting Group: The tert-butoxycarbonyl group at the N1 position ensures regioselectivity in subsequent reactions. It is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for sequential functionalization of the two nitrogen atoms.

-

The Chiral Hydroxymethyl Group: The (R)-configured stereocenter at the C3 position is critical for achieving stereospecific interactions with biological targets. The primary alcohol serves as a versatile synthetic handle for further molecular elaboration.

Synthesis of this compound: A Validated Protocol

The efficient and scalable synthesis of this chiral building block is paramount for its widespread use in drug development. A robust, multi-step synthesis has been disclosed, starting from readily available and inexpensive materials.[3] The process ensures high enantiomeric purity, avoiding costly chiral resolution steps at later stages.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: chiral piperazine ring formation, double Boc protection, and selective deprotection.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted summary from validated patent literature, providing a self-validating system for its synthesis.[3]

Stage 1: Synthesis of (R)-2-(hydroxymethyl)piperazine

-

To a reactor charged with toluene, add ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite.

-

Heat the mixture to reflux and maintain for 20-24 hours.

-

After cooling, filter the reaction mixture.

-

Add water to the filtrate, stir, and allow the layers to separate.

-

The resulting aqueous phase, containing (R)-2-(hydroxymethyl)piperazine, is used directly in the next step without isolation.

Causality: This direct ring closure reaction establishes the core heterocyclic structure and, critically, sets the desired (R)-stereochemistry from the chiral (R)-glycidol starting material. Using the aqueous phase directly is an efficient process choice, avoiding a potentially difficult purification of the polar intermediate.

Stage 2: Synthesis of 1,4-di-Boc-2-(hydroxymethyl)piperazine

-

Cool the aqueous phase from Stage 1 in an ice bath.

-

Add sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The molar ratio of the piperazine intermediate to (Boc)₂O should be approximately 1:2.1-2.2 to drive the reaction to completion.

-

Allow the reaction to stir at room temperature for 10-13 hours.

-

Upon completion, perform an extractive workup with dichloromethane.

-

Wash the combined organic phases with 1M hydrochloric acid, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by crystallization to yield pure 1,4-di-Boc-2-(hydroxymethyl)piperazine.

Causality: The use of a slight excess of (Boc)₂O ensures the complete protection of both nitrogen atoms. This is a crucial step as the subsequent selective deprotection relies on the differential reactivity of the two Boc groups.

Stage 3: Synthesis of this compound

-

Charge a reactor with the 1,4-di-Boc-2-(hydroxymethyl)piperazine from Stage 2, 95% ethanol, and a prepared aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 3-5 hours.[3] The N1-Boc group, being sterically less hindered and electronically different from the N4-Boc group adjacent to the chiral center, is selectively cleaved under these carefully controlled hydrolytic conditions.

-

After the reaction is complete, concentrate the ethanol under reduced pressure.

-

Cool the residue and perform an extractive workup with dichloromethane.

-

Wash the combined organic phases with a 15% aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and induce crystallization by adding n-hexane to afford the final product, this compound, with high purity and yield.[5]

Causality: This selective hydrolysis is the key to the entire synthetic strategy. The Boc group on the nitrogen further from the hydroxymethyl-substituted carbon is more sterically accessible and is preferentially removed under controlled basic conditions, yielding the desired N1-protected product.

Application in the Synthesis of Targeted Kinase Inhibitors

The true value of a building block is demonstrated in its application. This compound is a pivotal intermediate in the synthesis of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, which is a key driver in many solid tumors.[6]

Role in Adagrasib Synthesis

In the synthesis of Adagrasib, the building block is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The unprotected secondary amine of the piperazine ring acts as the nucleophile, displacing a leaving group on the core heterocyclic structure of the drug.

Caption: Incorporation of the chiral piperazine into the Adagrasib scaffold.

Protocol: SNAr Coupling Reaction

While specific process parameters are proprietary, a representative protocol for this key SNAr coupling can be extrapolated from patent literature and general synthetic knowledge.[6]

-

Deprotection (if necessary): The starting material is typically the fully unprotected (R)-3-(hydroxymethyl)piperazine, which is generated from the Boc-protected intermediate via standard acidic treatment (e.g., HCl in dioxane).

-

Coupling Reaction:

-

Dissolve the heterocyclic core (e.g., 4-chloro-tetrahydropyridopyrimidine) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Add the (R)-3-(hydroxymethyl)piperazine (typically 1.1-1.5 equivalents).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by LC-MS until completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and perform an aqueous workup to remove the solvent and excess reagents.

-

The crude product is then purified, typically by column chromatography or crystallization, to yield the coupled intermediate.

-

Causality: The SNAr reaction is an efficient method for forming aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, as is common in heterocyclic drug cores. The choice of a high-boiling polar aprotic solvent facilitates the reaction at elevated temperatures, ensuring a reasonable reaction rate. The (R)-stereocenter is crucial for the final compound's ability to bind with high affinity and selectivity to the G12C mutant KRAS protein. The hydroxymethyl group in Adagrasib is oriented into a solvent-exposed region, where it can contribute to the overall physicochemical properties of the drug.

The Versatile Hydroxymethyl Group: A Handle for Further Optimization

While in Adagrasib the hydroxymethyl group is retained, its presence as a primary alcohol offers significant opportunities for further chemical modification. This versatility allows medicinal chemists to fine-tune the properties of a lead compound.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This introduces a hydrogen bond acceptor and a potential site for salt formation, which can significantly impact solubility and pharmacokinetic properties.

-

Esterification/Etherification: The alcohol can be readily converted into esters or ethers. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR), modulate lipophilicity, or create prodrugs designed for targeted release.

-

Conversion to Amines or Halides: The hydroxyl group can be converted to other functionalities, such as amines (via mesylation/tosylation followed by azide displacement and reduction) or halides, opening up further avenues for coupling and molecular elaboration.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handle provide a reliable and efficient solution to the synthetic challenges associated with creating complex, chiral drug candidates. The successful application of this building block in the synthesis of the targeted anti-cancer agent Adagrasib underscores its importance. As the demand for highly specific and potent therapeutics continues to grow, the foundational role of well-designed, enantiomerically pure building blocks like this compound will only become more critical.

References

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. This compound | 278788-66-2 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Drug Design: An In-depth Technical Guide to (R)-1-Boc-3-(hydroxymethyl)piperazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on (R)-1-Boc-3-(hydroxymethyl)piperazine, a pivotal chiral intermediate in modern pharmaceutical development. As a senior application scientist, the following sections will not only detail the synthesis and characterization of this molecule but also provide insights into its strategic application, emphasizing the causality behind its utility in creating stereochemically defined therapeutics.

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2][3][4] Its prevalence stems from its ability to introduce basic centers, improve pharmacokinetic properties, and orient pharmacophoric groups in three-dimensional space to optimize drug-receptor interactions.

The introduction of chirality to the piperazine core, specifically at the C-3 position, unlocks a new dimension of molecular complexity and specificity. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. The use of enantiomerically pure building blocks like this compound is therefore not just a matter of elegance in synthesis, but a critical component of developing safer and more effective medicines.

The (R)-configuration, coupled with the hydroxymethyl group, provides a versatile handle for synthetic chemists to elaborate complex molecular architectures with precise stereochemical control. The Boc (tert-butyloxycarbonyl) protecting group on the N-1 nitrogen allows for selective deprotection and subsequent functionalization, making it an ideal starting material for multi-step syntheses.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [5][6] |

| Molecular Weight | 216.28 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 278788-66-2 | [5][6] |

| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | [6] |

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (CDCl₃): The proton nuclear magnetic resonance spectrum is a key tool for structural elucidation. A typical ¹H NMR spectrum of this compound in CDCl₃ would show the following characteristic signals: δ 1.46 (9H, s), 2.12 (1H, br s), 2.64-3.01 (6H, br s), 3.47-3.53 (1H, m), 3.62-3.67 (1H, m), 3.89 (2H, br s).[7]

¹³C NMR: While a specific spectrum for the title compound was not found in the search, a representative ¹³C NMR for a similar Boc-protected piperidine derivative shows characteristic peaks for the Boc group around 79.3 ppm and 28.7 ppm, with other ring carbons and the hydroxymethyl carbon appearing at distinct chemical shifts.[8]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the Boc carbonyl stretch (around 1680-1700 cm⁻¹), and the C-O stretch of the alcohol (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ appearing at m/z 216 or 217, respectively.

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of a particular route often depends on factors such as scale, cost of starting materials, and desired purity.

Chiral Pool Synthesis

One common approach utilizes readily available chiral starting materials, such as amino acids. For instance, a multi-step synthesis can be envisioned starting from a protected (R)-amino acid, which is then converted to a chiral diamine precursor before cyclization to form the piperazine ring.

Asymmetric Synthesis

Asymmetric catalysis offers an elegant way to introduce the desired stereochemistry. This can involve the asymmetric hydrogenation of a prochiral enamine or the use of a chiral catalyst in a cyclization reaction.

A Patented, Scalable Synthetic Route

A patented method highlights a practical and scalable synthesis suitable for industrial production.[9] This approach emphasizes cost-effectiveness and high yield.

Experimental Protocol: A Representative Large-Scale Synthesis

The following protocol is adapted from a documented large-scale synthesis and illustrates the key steps involved.

-

Formation of 1,4-di-Boc-2-hydroxymethyl piperazine: (R)-2-hydroxymethylpiperazine is reacted with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect both nitrogen atoms.

-

Selective Deprotection: The resulting 1,4-di-Boc-2-hydroxymethyl piperazine is then subjected to selective hydrolysis under controlled basic conditions (e.g., sodium hydroxide in ethanol). This step preferentially removes the Boc group at the N-4 position due to steric hindrance and electronic effects, yielding the desired this compound.

-

Purification: The product is then purified through extraction and crystallization to achieve high purity.

Caption: A simplified workflow for the synthesis of the target intermediate.

Quality Control and Analytical Characterization

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Chiral HPLC Method Development:

-

Column Selection: A variety of chiral columns are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen to achieve optimal separation.

-

Detection: A UV detector is commonly used for detection, often requiring derivatization of the analyte if it lacks a strong chromophore.

-

Validation: The method is then validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

References

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-1- BOC -3-(Hydroxymethyl)piperazine 278788-66-2 [sigmaaldrich.com]

- 6. (R)-1-Boc-3-hydroxymethyl-piperazine 97% | CAS: 278788-66-2 | AChemBlock [achemblock.com]

- 7. 1-Boc-3-hydroxymethyl-piperazine | 301673-16-5 [chemicalbook.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine: An Essential Chiral Building Block for Drug Discovery

Introduction: The Significance of (R)-1-Boc-3-(hydroxymethyl)piperazine in Medicinal Chemistry

This compound is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical agents. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various receptors and enzymes. The specific stereochemistry and the presence of a primary alcohol handle on this particular derivative allow for versatile downstream functionalization, making it a valuable building block for creating complex molecules with high specificity and therapeutic potential. Its applications span across different therapeutic areas, including but not limited to oncology, virology, and neuroscience. This document provides a detailed protocol for the synthesis of this compound, focusing on a laboratory-scale preparation via the reduction of a commercially available carboxylic acid precursor. An alternative, industrial-scale synthesis is also discussed.

Strategic Approach to Synthesis: Reduction of a Carboxylic Acid Precursor

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, (R)-1-Boc-piperazine-3-carboxylic acid. This approach is favored for its high efficiency and the ready availability of the chiral starting material.

Mechanism and Rationale

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride is a versatile reagent for the reduction of aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids.[1] Lithium aluminum hydride (LAH), a much stronger reducing agent, is the reagent of choice for this transformation.[2][3] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which upon aqueous workup, yields the desired primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-position is stable under these reducing conditions.

Below is a diagram illustrating the overall synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale

This protocol details the reduction of (R)-1-Boc-piperazine-3-carboxylic acid to this compound using lithium aluminum hydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| (R)-1-Boc-piperazine-3-carboxylic acid | ≥98% enantiomeric purity | Commercially available |

| Lithium aluminum hydride (LAH) | 95% powder | Sigma-Aldrich, Acros |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Any major supplier |

| Ethyl acetate | Reagent grade | Any major supplier |

| Water, deionized | N/A | In-house |

| Sodium hydroxide (NaOH), 15% aqueous solution | N/A | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Any major supplier |

| Celite® 545 | N/A | Any major supplier |

| Silica gel | 230-400 mesh | Any major supplier |

Equipment

-

Three-neck round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions

-

Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [4] All manipulations involving LAH must be conducted in a certified fume hood under an inert atmosphere (nitrogen or argon).[4] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[4] A Class D fire extinguisher for combustible metals must be readily available.

-

Anhydrous solvents and meticulously dried glassware are crucial for the success and safety of the reaction.

Step-by-Step Procedure

-

Reaction Setup:

-

Under an inert atmosphere of nitrogen or argon, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Carefully add lithium aluminum hydride (1.0 g, 26.4 mmol, 2.0 eq) to the flask.

-

Add 50 mL of anhydrous THF to the flask to create a suspension of LAH.

-

-

Addition of Starting Material:

-

In a separate flask, dissolve (R)-1-Boc-piperazine-3-carboxylic acid (3.0 g, 13.2 mmol, 1.0 eq) in 30 mL of anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Cool the LAH suspension in the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution of the carboxylic acid dropwise to the stirred LAH suspension over a period of 30-45 minutes. A vigorous evolution of hydrogen gas will be observed. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

-

Workup (Fieser Method):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

CAUTION: The following quenching steps are highly exothermic and will generate hydrogen gas.

-

Slowly and carefully add the following reagents sequentially and dropwise to the vigorously stirred reaction mixture:

-

1.0 mL of deionized water

-

1.0 mL of 15% aqueous sodium hydroxide solution

-

3.0 mL of deionized water

-

-

A granular white precipitate of aluminum salts should form.[5]

-

Remove the ice bath and stir the mixture at room temperature for at least 30 minutes.

-

Add a small amount of anhydrous magnesium sulfate to the mixture to ensure complete drying and granulation of the salts.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite® in a Büchner funnel to remove the aluminum salts.

-

Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a waxy solid.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) to afford the pure this compound.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

¹H NMR Spectroscopy: The spectrum should be consistent with the structure of this compound.

-

Purity (by HPLC or NMR): ≥97%.

Alternative Synthetic Route: Industrial Scale

For larger-scale production, an alternative route starting from cheaper, readily available materials is often employed. A patented method describes the synthesis starting from ethylenediamine and (R)-glycidol.[6]

The key steps in this process are:

-

Ring Formation: Reaction of ethylenediamine with (R)-glycidol to form (R)-2-(hydroxymethyl)piperazine.

-

Double Boc Protection: Protection of both nitrogen atoms of the piperazine ring with di-tert-butyl dicarbonate (Boc)₂O to yield 1,4-di-Boc-2-(hydroxymethyl)piperazine.

-

Selective Deprotection: Selective hydrolysis of the less sterically hindered Boc group at the 4-position under basic conditions to yield the final product, this compound.[6]

Caption: Industrial-scale synthesis route for this compound.

This method avoids the use of expensive chiral carboxylic acid starting materials and is more cost-effective for large-scale manufacturing.

Conclusion

The synthesis of this compound is a critical process for the advancement of many drug discovery programs. The presented protocol for the LAH reduction of (R)-1-Boc-piperazine-3-carboxylic acid provides a reliable and efficient method for obtaining this key intermediate on a laboratory scale. For larger quantities, the alternative route from ethylenediamine offers an economically viable option. Strict adherence to safety protocols, particularly when handling lithium aluminum hydride, is paramount for a successful and safe synthesis.

References

- 1. Khan Academy [khanacademy.org]

- 2. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 3. adichemistry.com [adichemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

Application Note: A Scalable, Cost-Effective Protocol for the Large-Scale Synthesis of (R)-1-Boc-3-(hydroxymethyl)piperazine

Abstract & Introduction

(R)-1-Boc-3-(hydroxymethyl)piperazine is a crucial chiral building block in modern medicinal chemistry. Its unique structure, featuring a stereocenter and orthogonally protected nitrogen atoms, makes it an invaluable intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The piperazine motif itself is recognized as a "privileged structure" due to its frequent appearance in successful drug candidates, capable of modulating properties like solubility, bioavailability, and receptor affinity.[3]

The increasing demand for this intermediate necessitates a synthetic route that is not only high-yielding and stereochemically precise but also economically viable and operationally simple for industrial-scale production. Many asymmetric syntheses of chiral piperazines are suitable for lab-scale work but often rely on expensive starting materials, chiral auxiliaries, or complex catalytic systems that are challenging to scale up.[4][5][6]

This application note details a robust and validated three-step synthetic pathway optimized for large-scale production. The strategy begins with inexpensive, readily available commodity chemicals—ethylenediamine and (R)-glycidol—and proceeds through a di-protected intermediate to achieve selective formation of the final product. This method has been demonstrated to be efficient, cost-effective, and suitable for multi-kilogram manufacturing campaigns.[1][7]

Overview of the Synthetic Strategy

The selected pathway is designed for scalability and process efficiency. It avoids complex chromatographic purifications in intermediate steps and culminates in a final product that can be isolated in high purity via crystallization.

The overall process can be visualized as a sequence of three primary chemical transformations followed by purification.

Caption: High-level workflow for the synthesis of this compound.

Reaction Pathway and Mechanistic Rationale

The synthesis proceeds through the following key transformations:

Caption: Chemical reaction pathway from starting materials to the final product.

Step 1: Cyclization to (R)-2-Hydroxymethylpiperazine

The synthesis begins with a direct ring closure reaction between ethylenediamine and the chiral epoxide, (R)-glycidol.[1] This reaction is typically catalyzed by a combination of a base (potassium carbonate) and a catalyst like copper chromite in a high-boiling solvent such as toluene. The use of (R)-glycidol as the chiral source directly establishes the desired stereocenter in the piperazine ring, eliminating the need for subsequent chiral resolution, which is often costly and reduces overall yield.

Step 2: Di-Boc Protection

The crude aqueous solution containing (R)-2-hydroxymethylpiperazine from Step 1 is treated directly with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] Both nitrogen atoms of the piperazine ring are nucleophilic and react to form the di-protected intermediate, 1,4-di-Boc-2-hydroxymethylpiperazine. Using a molar excess of (Boc)₂O ensures the reaction goes to completion.[1] This intermediate is a solid that can be easily isolated and purified by recrystallization, which is a critical advantage for ensuring high purity in the subsequent step.

Step 3: Selective N4-Boc Hydrolysis

This is the key transformation of the synthesis. The 1,4-di-Boc intermediate is subjected to controlled hydrolysis using a strong base, such as sodium hydroxide, in a solvent system like ethanol/water.[1][7] The Boc group at the N4 position is preferentially cleaved over the Boc group at the N1 position.

Causality: This selectivity arises from the electronic and steric environment of the two nitrogen atoms. The N1 atom is adjacent to the stereocenter bearing the hydroxymethyl group. The Boc group on this nitrogen is sterically more hindered. Furthermore, the electron-withdrawing inductive effect of the adjacent C-O bond may slightly decrease the nucleophilicity of the N1 amide carbonyl, rendering it less susceptible to nucleophilic attack by hydroxide. In contrast, the N4 atom is less sterically encumbered, making its associated Boc group more accessible for hydrolysis. This selective deprotection is a well-established principle for differentially substituted piperazines and is crucial for the success of this route.[1]

Large-Scale Experimental Protocol

This protocol is adapted from validated, kilogram-scale patent literature.[1][7] All operations should be conducted in appropriate reactors by trained personnel, adhering to all institutional and governmental safety regulations.

Materials and Equipment

-

Reactors: Glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling jackets), reflux condensers, and addition funnels.

-

Chemicals: Ethylenediamine, (R)-Glycidol, Potassium Carbonate, Copper Chromite, Toluene, Di-tert-butyl dicarbonate, Sodium Hydroxide, 95% Ethanol, Dichloromethane (DCM), Anhydrous Sodium Sulfate, n-Hexane.

-

Filtration: Nutsche filter or centrifuge.

-

Drying: Vacuum oven.

Step-by-Step Procedure

Step 1: Synthesis of (R)-2-Hydroxymethylpiperazine (Aqueous Solution)

-

Charge a suitable reactor with toluene (60 kg), ethylenediamine (6 kg, ~100 mol), (R)-glycidol (8.1 kg, ~110 mol), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).

-

Heat the mixture to reflux (approx. 110-115 °C) and maintain for 20-24 hours. Monitor reaction completion by a suitable method (e.g., GC-MS).

-

Cool the reaction mixture to room temperature and filter to remove solid inorganic salts and the catalyst.

-

To the filtrate, add water (30 kg) and stir vigorously for 20 minutes.

-

Stop stirring and allow the layers to separate. The product, (R)-2-hydroxymethylpiperazine, is in the aqueous phase. Separate and retain the lower aqueous phase for direct use in the next step.

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine (Intermediate 2)

-

Cool the aqueous phase from Step 1 in a reactor to 0-5 °C using an ice bath.

-

Add sodium hydroxide to adjust the pH to strongly alkaline.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~48 kg, ~220 mol) in a suitable solvent or neat via a dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 10-13 hours.

-

Perform an aqueous workup by extracting the mixture with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases.

-

Wash the combined organic phase with 1M HCl (aq) and then with brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 3: Synthesis of this compound (Final Product)

-

Charge a clean reactor with 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg, ~43.9 mol) and 95% ethanol (30 kg).

-

Add a prepared aqueous solution of sodium hydroxide (3.5 kg NaOH in 21 kg water, ~87.5 mol). The molar ratio of the di-Boc intermediate to NaOH should be approximately 1:2.[1]

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor for the disappearance of starting material by TLC or HPLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous slurry to room temperature and add dichloromethane (30 kg).

-

Separate the layers. Extract the aqueous phase three more times with dichloromethane (3 x 20 kg).[7]

-

Combine all organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain a crude oil.

-

Add n-hexane (35 kg) to the crude oil and stir to induce crystallization.

-

Filter the resulting solid, wash with cold n-hexane, and dry under vacuum to yield the final product, this compound.

Data Summary for Large-Scale Batch

The following table summarizes typical quantities and expected outcomes for the final step of the synthesis, based on published data.[1][7]

| Parameter | Value | Unit | Notes |

| Starting Material | |||

| 1,4-di-Boc-2-hydroxymethylpiperazine | 13.9 | kg | Corresponds to ~43.9 moles. |

| Reagents & Solvents | |||

| Sodium Hydroxide (NaOH) | 3.5 | kg | Molar Ratio (Substrate:NaOH) ≈ 1:2 |

| 95% Ethanol | 30 | kg | Reaction Solvent |

| Water (for NaOH solution) | 21 | kg | Reaction Solvent |

| Dichloromethane (DCM) | 90 (total) | kg | Extraction Solvent |

| n-Hexane | 35 | kg | Crystallization Solvent |

| Reaction Conditions | |||

| Temperature | Reflux | °C | Approx. 78-80 °C |

| Time | 3 - 5 | hours | |

| Yield & Purity | |||

| Expected Product Yield | 8.6 | kg | Represents a ~91% yield for this step. [7] |

| Expected Purity (HPLC) | >98.5% | After crystallization. [7] |

Safety and Handling Considerations

Large-scale chemical synthesis requires strict adherence to safety protocols.

-

Sodium Hydroxide: A corrosive solid and solution. Causes severe skin burns and eye damage.[8] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields.

-

Dichloromethane (DCM): A volatile, chlorinated solvent. It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract. All operations involving DCM must be conducted in a well-ventilated area or a closed system.

-

Ethanol & n-Hexane: Highly flammable liquids. Ensure all equipment is properly grounded and bonded to prevent static discharge. Eliminate all ignition sources from the processing area.

-

Process Hazards: The hydrolysis reaction (Step 3) is exothermic. The rate of addition of reagents and the reactor cooling capacity must be carefully controlled to prevent a runaway reaction. Pressure relief systems should be in place.

-

Waste Disposal: All chemical waste, including aqueous layers and spent solvents, must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.

Quality Control and Analytical Methods

To ensure the integrity of the final product and monitor process efficiency, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and monitoring the disappearance of starting materials during the reaction. A chiral HPLC method can be used to confirm the enantiomeric excess (e.e.) of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Used to confirm the chemical structure of the intermediates and the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the completion of Step 1.

Conclusion

The described three-step process provides a highly efficient, cost-effective, and scalable method for the synthesis of this compound. By utilizing inexpensive starting materials and a key selective hydrolysis step, this protocol avoids complex purification techniques and delivers a high-purity product with an excellent overall yield. The self-validating nature of the process, where intermediates can be purified to ensure the quality of the final step, makes it an authoritative and trustworthy choice for industrial drug development and manufacturing professionals.

References

- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pentachemicals.eu [pentachemicals.eu]

Application Note: High-Purity (R)-1-Boc-3-(hydroxymethyl)piperazine via Optimized Crystallization

Abstract

(R)-1-Boc-3-(hydroxymethyl)piperazine is a critical chiral building block in modern medicinal chemistry, serving as a cornerstone for the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. The stereochemical integrity of this intermediate is paramount, as often only a single enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to off-target effects. This application note provides a detailed protocol for the purification of this compound using crystallization, a robust and scalable method for achieving high chemical and enantiomeric purity. We will delve into the mechanistic principles of crystallization, provide a step-by-step experimental workflow, and detail the analytical techniques required for validation.

Introduction: The Significance of Chiral Purity